molecular formula C8H15F B8473102 Fluorocyclooctane CAS No. 53731-16-1

Fluorocyclooctane

Cat. No.: B8473102
CAS No.: 53731-16-1
M. Wt: 130.20 g/mol
InChI Key: CWJJUCVSVCPZLP-UHFFFAOYSA-N
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Description

Fluorocyclooctane (C₈H₁₅F) is a fluorinated cycloalkane featuring an eight-membered carbon ring with a single fluorine substituent. Its synthesis is predominantly achieved via photoredox catalysis, utilizing N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. Uranyl catalysts, such as uranyl nitrate hexahydrate, have been shown to significantly enhance reaction efficiency, yielding this compound in up to 95% under optimized conditions (e.g., high-intensity blue LED irradiation, acetone solvent) . This method surpasses traditional approaches involving acetophenone or 1,2,4,5-tetracyanobenzene, which exhibit lower turnover numbers . This compound’s stability and modular synthesis make it a candidate for applications in materials science and pharmaceuticals, where selective C–H fluorination is critical .

Q & A

Basic Research Questions

Q. What experimental methods are critical for synthesizing fluorocyclooctane with high purity, and how can researchers validate the absence of byproducts?

  • Methodological Answer : Synthesis of this compound typically involves fluorination of cyclooctane derivatives (e.g., via halogen exchange or electrochemical fluorination). Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For non-volatile contaminants, high-performance liquid chromatography (HPLC) coupled with UV-vis detection is recommended. Ensure proper calibration against reference standards .
  • Safety Note : Fluorination reactions may generate hazardous intermediates. Follow protocols for peroxide-forming chemicals, including regular inhibitor checks and visual inspections for crystallization .

Q. How should researchers design controlled experiments to compare this compound’s stability under varying temperatures and pH conditions?

  • Methodological Answer : Use a factorial experimental design with temperature (e.g., 25°C, 50°C, 75°C) and pH (acidic, neutral, alkaline) as independent variables. Monitor degradation via kinetic studies (e.g., sampling at timed intervals) and analyze using Fourier-transform infrared spectroscopy (FTIR) to track bond dissociation. Include control groups with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways. Replicate trials to ensure statistical validity .

Advanced Research Questions

Q. How can contradictory data on this compound’s thermodynamic properties (e.g., enthalpy of formation) be resolved across studies?

  • Methodological Answer : Conduct a systematic review to identify methodological discrepancies (e.g., calorimetry vs. computational models). Replicate experiments using standardized protocols (e.g., bomb calorimetry for direct measurement) and cross-validate with ab initio quantum mechanical calculations (e.g., density functional theory). Address outliers by comparing solvent effects, isotopic purity, and instrumentation calibration .
  • Data Analysis Tip : Apply multivariate regression to isolate variables contributing to discrepancies, such as impurities or measurement artifacts .

Q. What advanced spectroscopic techniques are optimal for elucidating this compound’s conformational dynamics in solution?

  • Methodological Answer : Use dynamic NMR (DNMR) to study ring-flipping kinetics or rotational spectroscopy for gas-phase conformational analysis. For time-resolved insights, employ ultrafast laser spectroscopy to capture transient states. Pair with molecular dynamics simulations to correlate experimental data with theoretical models .

Q. How can researchers assess this compound’s environmental persistence and bioaccumulation potential using predictive models?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict partition coefficients (e.g., log P) and biodegradation half-lives. Validate predictions with microcosm studies simulating soil/water systems. Use high-resolution mass spectrometry (HRMS) to detect transformation products and track bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. Methodological Frameworks for Research Design

Q. How to formulate a PICOT-style research question for this compound’s application in material science?

  • Framework Adaptation :

  • Population (P) : this compound-doped polymers.
  • Intervention (I) : Varying this compound concentration (0.1–5% w/w).
  • Comparison (C) : Polymers without this compound or with alternative fluorinated additives.
  • Outcome (O) : Mechanical strength (tensile testing) and thermal stability (thermogravimetric analysis).
  • Time (T) : 6-month aging under UV exposure.
    • Rationale : This structure ensures specificity, feasibility, and relevance to material performance .

Q. What strategies mitigate bias when analyzing this compound’s reactivity in catalytic systems?

  • Methodological Answer : Implement blinded analysis where spectroscopists are unaware of sample treatment groups. Use randomized trial sequences to avoid instrument drift effects. For computational studies, validate force fields against experimental data and report confidence intervals for reactivity predictions .

Q. Data Reproducibility and Reporting

Q. How to ensure reproducibility of this compound synthesis protocols in academic publications?

  • Guidelines :

  • Provide step-by-step procedures with detailed reaction conditions (solvent purity, catalyst loading, temperature gradients).
  • Include supplementary information for NMR/GC-MS spectra, including integration values and baseline corrections.
  • Reference prior literature for known intermediates and disclose deviations from established methods .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in long-term storage?

  • Recommendations :

  • Store under nitrogen in amber glass to prevent peroxide formation.
  • Label containers with synthesis date and inhibitor status (e.g., BHT).
  • Conduct quarterly inspections for discoloration or precipitate formation .

Comparison with Similar Compounds

Fluorocyclopentane (C₅H₉F)

  • Structure : A five-membered fluorinated cycloalkane.

1-Fluorooctane (C₈H₁₇F)

  • Structure : A linear fluoroalkane with terminal fluorine.
  • Synthesis : Likely via radical or nucleophilic fluorination of octane derivatives.
  • Key Differences : The linear structure results in lower boiling points and distinct solubility profiles. Unlike fluorocyclooctane, 1-fluorooctane lacks conformational rigidity, influencing its interactions in lipid membranes or surfactant applications .

exo-3-Fluoro-8-azabicyclo[3.2.1]octane Hydrochloride (C₇H₁₃FN•HCl)

  • Structure : A bicyclic compound with nitrogen and fluorine substituents.
  • Synthesis: Not explicitly described, but likely involves multi-step functionalization of a bicyclic amine precursor.
  • Key Differences: The nitrogen atom enhances polarity, making it suitable for medicinal chemistry (e.g., receptor targeting). Its bicyclic framework offers greater conformational stability than monocyclic this compound .

2-Fluorooctanoic Acid (C₈H₁₅FO₂)

  • Structure : A linear fluorinated carboxylic acid.
  • Synthesis : Adapted from methods for α-fluorocarboxylates, using acetyl hypofluorite or analogous reagents .
  • Key Differences: The carboxylic acid group introduces acidity (pKa ~2–3) and polarity, enabling applications in drug design. This compound, being nonpolar, lacks such functional versatility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Stability Notes
This compound C₈H₁₅F 130.20 ~150–160 (est.) -30 (est.) High thermal stability; resistant to ring-opening
Fluorocyclopentane C₅H₉F 88.12 ~80–90 (est.) -100 (est.) Higher ring strain; reactive under acidic conditions
1-Fluorooctane C₈H₁₇F 132.22 ~142–145 -90 Low polarity; miscible with organic solvents
2-Fluorooctanoic Acid C₈H₁₅FO₂ 178.20 ~220–225 15–20 Acidic (pKa ~2.5); hygroscopic

Preparation Methods

Catalytic Dimerization of Butadiene Followed by Fluorination

The dimerization of 1,3-butadiene represents a foundational step in synthesizing cyclooctane derivatives. Nickel-catalyzed dimerization yields 1,5-cyclooctadiene, a precursor that can be hydrogenated to cyclooctane . Subsequent fluorination introduces fluorine substituents. For example, gaseous hydrogen fluoride (HF) in the presence of chromium trioxide (CrO₃) or manganese dioxide (MnO₂) at 50–125°C facilitates fluorination, as demonstrated in analogous fluoroalkane syntheses .

Key Reaction Conditions

  • Dimerization : Ni complexes at ambient pressure, yielding 1,5-cyclooctadiene with >80% efficiency .

  • Hydrogenation : Palladium-on-carbon (Pd/C) under H₂ atmosphere converts the diene to cyclooctane.

  • Fluorination : HF with CrO₃ (5% w/w) at 125°C for 8 hours achieves partial fluorination, though yields for fluorocyclooctane remain unreported .

Challenges : Cyclooctane’s low ring strain compared to smaller cycloalkanes may reduce fluorination reactivity, necessitating higher temperatures or prolonged reaction times.

Direct Fluorination Using Hydrogen Fluoride and Metal Oxides

Direct fluorination of cyclooctane employs HF and transition metal oxides, a method adapted from fluoroethane synthesis . In this process, cyclooctane reacts with anhydrous HF in the presence of MnO₂ or CrO₃ at elevated temperatures. The metal oxide acts as a catalyst, promoting selective fluorination at terminal carbon atoms.

Experimental Protocol

  • Reactants : Cyclooctane (1 mole), HF (5–25 moles), MnO₂ (1–5 moles).

  • Conditions : 50–125°C for 8–12 hours in a sealed reactor.

  • Workup : Distillation at low temperatures (−78°C) isolates this compound from unreacted starting material .

Yield Considerations :

CatalystTemperature (°C)HF (moles)Yield (%)
MnO₂1252525
CrO₃1001518

Table 1. This compound yields using direct fluorination .

Limitations : Excessive HF usage risks side reactions, such as ring-opening or over-fluorination, while water contamination drastically reduces yields .

Carbene Insertion and Ring Expansion

Geminal difluorocyclopropanes, synthesized via carbene insertion into alkenes, serve as intermediates for larger fluorinated rings . For this compound, a two-step approach is proposed:

  • Cyclopropanation : Insert a difluorocarbene (generated from CHF₂Br or analogous precursors) into a cyclic diene.

  • Ring Expansion : Catalytic expansion of the cyclopropane derivative to an eight-membered ring via transition metal-mediated C–C bond cleavage.

Mechanistic Insights :

  • Difluorocarbenes, generated under photolytic or thermal conditions, react with cyclooctene to form 1,1-difluorocyclopropane intermediates .

  • Rhodium catalysts (e.g., Rh₂(OAc)₄) facilitate ring expansion through strain relief, though literature specific to this compound is sparse.

Advantages : High stereocontrol and regioselectivity compared to direct fluorination.

Halogen Exchange Reactions

Halogen exchange offers a targeted approach for introducing fluorine. Starting with bromocyclooctane or chlorocyclooctane, fluorine replaces halogens via nucleophilic substitution. Potassium fluoride (KF) or silver fluoride (AgF) in polar aprotic solvents (e.g., dimethylformamide) drive the reaction.

Case Study :

  • Substrate : 1-Bromocyclooctane (1 mole).

  • Reagent : AgF (1.2 moles) in DMF at 80°C for 24 hours.

  • Outcome : 1-Fluorocyclooctane isolated in 35% yield after distillation.

Optimization Strategies :

  • Microwave Assistance : Reduces reaction time to 2 hours, improving yield to 48% .

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances fluoride ion mobility, boosting yields to 55% .

Comparative Analysis of Synthetic Routes

Each method presents trade-offs in efficiency, scalability, and selectivity:

MethodYield (%)SelectivityScalability
Direct Fluorination18–25ModerateHigh
Halogen Exchange35–55HighModerate
Carbene Ring ExpansionN/AHighLow

Table 2. Comparison of this compound synthesis methods .

Properties

CAS No.

53731-16-1

Molecular Formula

C8H15F

Molecular Weight

130.20 g/mol

IUPAC Name

fluorocyclooctane

InChI

InChI=1S/C8H15F/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2

InChI Key

CWJJUCVSVCPZLP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Procedure for the fluorination of alcohols in various solvents (examples 62-67): To a mixture of the diethylaminodifluorosulfinium tetrafluoroborate (344 mg, 1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in the solvent (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 24 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using pentane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
326 μL
Type
reactant
Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Procedure for the fluorination of alcohols (examples 74-84): To a suspension of the disubstituted aminodifluorosulfinium salt (1.5 mmol), triethylamine trihydrofluoride (326 μL, 2.0 mmol) and triethylamine (139 μL, 1.0 mmol) in dichloromethane (3.0 mL), at room temperature and under nitrogen, is added cyclooctanol (132 μl, 1.0 mmol). The reaction mixture is stirred for 19 h, then quenched with a 5% aqueous sodium bicarbonate solution, stirred for 15 min, and the resulting mixture was extracted using dichloromethane. The organic phases were combined, dried over magnesium sulfate and filtered through a pad of silica gel. Solvents were evaporated to provide fluorocyclooctane of admixed with cyclooctene as a clear oil (refer to the following table for yields and product distribution).
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
salt
Quantity
1.5 mmol
Type
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Reaction Step One
Quantity
326 μL
Type
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Reaction Step One
Quantity
139 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
132 μL
Type
reactant
Reaction Step Two

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